molecular formula C47H68N12O9S2 B1139118 Cortistatin-8 CAS No. 485803-62-1

Cortistatin-8

Cat. No. B1139118
M. Wt: 1009.25
InChI Key:
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cortistatin-8 is a neuropeptide that is expressed in inhibitory neurons of the cerebral cortex . It has a strong structural similarity to somatostatin . Unlike somatostatin, when infused into the brain, it enhances slow-wave sleep .


Synthesis Analysis

Cortistatin is a family of steroidal alkaloids with a unique pentacyclic skeleton . The synthesis of cortistatins, including Cortistatin-8, has been a major attraction in organic chemistry due to their potent anti-angiogenetic activities and scarcity in natural availability . The synthesis involves a chemoselective, tandem geminal dihalogenation of an unactivated methyl group, a reductive fragmentation/trapping/elimination of a bromocyclopropane, and a facile chemoselective etherification reaction .


Molecular Structure Analysis

Cortistatin-8 has a chemical formula of C30H36N2O3 and a molecular weight of 472.620 . It is part of the cortistatin family of steroidal alkaloids, which are characterized by a unique pentacyclic skeleton .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Cortistatin-8 include a chemoselective, tandem geminal dihalogenation of an unactivated methyl group, a reductive fragmentation/trapping/elimination of a bromocyclopropane, and a facile chemoselective etherification reaction . These reactions lead to the formation of the cortistatin A core, dubbed "cortistatinone" .

Scientific Research Applications

  • Anti-inflammatory Properties : Cortistatin has shown potential as an anti-inflammatory agent. It down-regulates the production of inflammatory mediators by endotoxin-activated macrophages and has been effective in protecting against lethality in various murine models of endotoxemia. This suggests its potential use in human septic shock treatment (González-Rey et al., 2006).

  • Therapeutic Effect in Autoimmune Disorders : In experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, short-term systemic treatment with cortistatin reduced clinical severity and incidence. This indicates its potential as a therapy for multiple sclerosis and other autoimmune disorders (Souza-Moreira et al., 2013).

  • Inflammatory and Fibrotic Disorders Treatment : A molecularly engineered latent form of cortistatin has shown effectiveness in treating inflammatory bowel disease, scleroderma, and pulmonary fibrosis. This innovation allows for lower doses and fewer administrations compared to naive cortistatin (Campos-Salinas et al., 2022).

  • Role in Immunity, Pain, and Stress : Cortistatin plays a role in the central nervous and immune systems, including sleep induction, deactivation of inflammatory responses, and modulation of clinical pain. Its deficiency can result in exacerbated nociceptive responses to pain (González-Rey et al., 2015).

  • Growth Hormone Secretion : Cortistatin and somatostatin have similar effects on growth hormone (GH) secretion. A synthetic form of cortistatin, CST8, retains the GH secretagogue receptor-binding capacity and exhibits a dose-dependent effect on GH release (Luque et al., 2006).

  • Potential in Cancer Therapy : Cortistatin shows promise in cancer therapy, particularly due to its effects on autoimmune disorders, HIV infection, and several types of cancer. Network pharmacology methods have been used to explore its potential therapeutic objectives related to cancer (Christy et al., 2021).

properties

IUPAC Name

(4R,7S,10S,13R,16S,19R)-10-(4-aminobutyl)-16-benzyl-N-[(2S)-1,6-diamino-1-oxohexan-2-yl]-7-[(1R)-1-hydroxyethyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-19-[[(2S)-pyrrolidine-2-carbonyl]amino]-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H68N12O9S2/c1-27(60)39-47(68)58-38(45(66)53-32(40(50)61)16-7-9-19-48)26-70-69-25-37(57-41(62)33-18-11-21-51-33)46(67)55-35(22-28-12-3-2-4-13-28)43(64)56-36(23-29-24-52-31-15-6-5-14-30(29)31)44(65)54-34(42(63)59-39)17-8-10-20-49/h2-6,12-15,24,27,32-39,51-52,60H,7-11,16-23,25-26,48-49H2,1H3,(H2,50,61)(H,53,66)(H,54,65)(H,55,67)(H,56,64)(H,57,62)(H,58,68)(H,59,63)/t27-,32+,33+,34+,35+,36-,37+,38+,39+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHALUVNIZLPZSZ-BPBAYLLVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)C5CCCN5)C(=O)NC(CCCCN)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]1C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)NC(=O)[C@@H]5CCCN5)C(=O)N[C@@H](CCCCN)C(=O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H68N12O9S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1009.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cortistatin-8

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.